molecular formula C13H16Cl2N2O2S B2897344 2,6-Dichloro-N-[(4-methylsulfanyloxan-4-yl)methyl]pyridine-3-carboxamide CAS No. 1436334-96-1

2,6-Dichloro-N-[(4-methylsulfanyloxan-4-yl)methyl]pyridine-3-carboxamide

Cat. No. B2897344
CAS RN: 1436334-96-1
M. Wt: 335.24
InChI Key: BAAMIRXFNIOTOR-UHFFFAOYSA-N
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Description

“2,6-Dichloro-N-[(4-methylsulfanyloxan-4-yl)methyl]pyridine-3-carboxamide” is a complex organic compound. It likely contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 4-amino-2,6-dichloropyridine have been synthesized through oxidation of 2,6-dichloropyridine, followed by nitration and reduction .

Scientific Research Applications

Synthesis of Novel Compounds

1. Development of New Pyridine Derivatives

Research has led to the synthesis of new pyridine-bridged 2,6-bis-carboxamide Schiff's bases from 2,6-pyridinedicarbonyl dichloride and L-alanine or 2-methyl-alanine methyl ester. These compounds have shown significant antimicrobial activity, comparable to reference antibiotic drugs, demonstrating their potential as therapeutic agents (Al-Omar & Amr, 2010).

2. Polymer Synthesis

Another study focused on the synthesis of new polyamides using 2,5-bis[(4-carboxyanilino) carbonyl] pyridine and aromatic diamines. These polymers, characterized by their thermal stability and solubility in polar solvents, open new pathways for the development of materials with specific applications in technology and industry (Faghihi & Mozaffari, 2008).

Chemical Reactions and Mechanisms

3. Novel Reactions for Heterocycle Formation

A study described the preparation of 4-aryl-3-cyano-6-(2'-thienyl)-pyridine-2(1H)-thiones and their further reaction to yield various thieno[2,3-b]pyridine derivatives. These reactions contribute to the broader understanding of heterocyclic chemistry and the synthesis of complex molecular architectures for pharmaceutical and material science applications (Abdel-rahman et al., 2003).

4. Ligand Design for Copper Catalysis

In the realm of catalysis, new pyridine carboxamide ligands have been synthesized and their complexation to copper(II) studied. The work provides insights into designing ligands for metal-catalyzed reactions, which are crucial in synthetic chemistry and industrial processes (Jain et al., 2004).

Biological Applications

5. Exploration of Anticancer Agents

A series of novel pyridine and fused pyridine derivatives have been synthesized and subjected to in vitro screening for antimicrobial and antioxidant activity. The molecular docking studies against GlcN-6-P synthase highlighted some compounds with moderate to good binding energies, indicating potential applications in cancer therapy and as enzyme inhibitors (Flefel et al., 2018).

properties

IUPAC Name

2,6-dichloro-N-[(4-methylsulfanyloxan-4-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Cl2N2O2S/c1-20-13(4-6-19-7-5-13)8-16-12(18)9-2-3-10(14)17-11(9)15/h2-3H,4-8H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAAMIRXFNIOTOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1(CCOCC1)CNC(=O)C2=C(N=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloro-N-[(4-methylsulfanyloxan-4-yl)methyl]pyridine-3-carboxamide

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